7H-Pyrrolo[2,3-d]pyrimidine - 271-70-5

7H-Pyrrolo[2,3-d]pyrimidine

Catalog Number: EVT-252887
CAS Number: 271-70-5
Molecular Formula: C6H5N3
Molecular Weight: 119.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

7H-Pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, is a heterocyclic compound consisting of a pyrimidine ring fused to a pyrrole ring. [] This compound is an analogue of purine where the nitrogen atom at position 7 is replaced by a carbon atom. [, ] This structural modification renders 7H-pyrrolo[2,3-d]pyrimidine a significant building block in the synthesis of various biologically active compounds, including nucleosides and their analogues. [, , , , , ] In scientific research, it serves as a valuable tool for exploring structure-activity relationships and developing novel therapeutic agents. [, , , , , ]

Synthesis Analysis
  • Cyclocondensation: This approach involves the reaction of 2-amino-3-cyanopyrroles with various reagents like formic acid, triethyl orthoformate, or hydrazine hydrate to build the pyrimidine ring onto the pyrrole moiety. [, , ]
  • Ring transformation/ring annulation: This strategy utilizes substituted benzaldehydes or phenylacetaldehyde, which are condensed with malononitrile to form 2-aminofuran-3-carbonitriles. These intermediates undergo a ring transformation/ring annulation with guanidine, leading to 2,4-diamino-7H-pyrrolo[2,3-d]pyrimidines. []
  • Glycosylation: This method involves the reaction of a 7H-pyrrolo[2,3-d]pyrimidine derivative with a glycosyl donor, such as a halogenose, to form a nucleoside analogue. This step is often carried out under phase-transfer conditions. [, , , , , ]
  • Nucleophilic substitution: This approach exploits the reactivity of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, where the chloro substituents can be replaced by various nucleophiles, enabling the introduction of diverse functionalities onto the 7H-pyrrolo[2,3-d]pyrimidine core. [, ]
  • Electrophilic substitution: Specific reaction conditions can be employed to achieve regioselective electrophilic substitution at the C7 position of protected 7-deaza-2′-deoxyguanosine derivatives. []
Molecular Structure Analysis

The molecular structure of 7H-pyrrolo[2,3-d]pyrimidine is characterized by a planar fused ring system comprising a pyrimidine ring and a pyrrole ring. [] Substituents at various positions on the ring system can influence the conformation and electronic properties of the molecule. [, , ] NMR spectroscopy, X-ray crystallography, and computational studies have been used to investigate the structure and conformation of various 7H-pyrrolo[2,3-d]pyrimidine derivatives. [, , , , ]

Mechanism of Action
  • Inhibition of Enzymes: 7H-Pyrrolo[2,3-d]pyrimidine derivatives have been reported to inhibit various enzymes, including dihydrofolate reductase (DHFR), thymidylate synthase (TS), xanthine oxidase, and protein kinases such as EGFR, VEGFR, and MPS1. [, , , , , ] The specific mechanisms of inhibition vary but often involve competition with the natural substrate or cofactor of the target enzyme. [, ]
  • Interference with DNA/RNA Synthesis: As purine analogues, some 7H-pyrrolo[2,3-d]pyrimidine nucleoside derivatives may interfere with DNA or RNA synthesis, potentially leading to antiviral or antiparasitic activity. [, , , ]
Applications
  • Antiviral agents: Several 7H-pyrrolo[2,3-d]pyrimidine nucleosides, including toyocamycin, cadeguomycin, and 2′-C-methyl ribonucleosides have shown activity against various viruses like Hepatitis C Virus and Zika Virus. [, , ]
  • Antitumor agents: Derivatives of 7H-pyrrolo[2,3-d]pyrimidine have been investigated for their potential as anticancer agents, often targeting specific enzymes involved in tumor cell proliferation or survival. [, , , ]
  • Antimicrobial agents: Certain 7H-pyrrolo[2,3-d]pyrimidine derivatives have exhibited antimicrobial activity against various bacteria and fungi. [, , ]
  • Antiparasitic agents: 7H-Pyrrolo[2,3-d]pyrimidine nucleoside analogues have demonstrated activity against parasitic trypanosomatids, including Leishmania species. []
  • Tools for biochemical studies: 7H-Pyrrolo[2,3-d]pyrimidine derivatives can serve as valuable tools in biochemical studies, particularly for investigating enzyme mechanisms and structure-activity relationships. [, , ]
Future Directions
  • Further exploration of structure-activity relationships: This involves designing and synthesizing new derivatives with various substituents to fine-tune their biological activity and optimize their pharmacological properties. [, , , , , ]
  • Development of novel therapeutic agents: Investigating the potential of 7H-pyrrolo[2,3-d]pyrimidine derivatives as novel therapeutic agents for various diseases, including cancer, viral infections, bacterial infections, and parasitic diseases. [, , , , , , , , , ]
  • Investigation of the mechanism of action: Elucidating the detailed molecular mechanisms by which 7H-pyrrolo[2,3-d]pyrimidine derivatives exert their biological effects. [, ]
  • Improvement of drug delivery and pharmacokinetic properties: Exploring strategies to enhance the delivery and bioavailability of 7H-pyrrolo[2,3-d]pyrimidine derivatives to improve their therapeutic efficacy. []

2'-C-Methyladenosine

  • Relevance: This compound serves as a foundational structure for the development of more potent and bioavailable HCV inhibitors based on modifications to the 7H-Pyrrolo[2,3-d]pyrimidine scaffold []. The 2'-C-methyl group present in this compound is a key structural feature explored for enhancing antiviral activity.

2'-C-Methylguanosine

  • Relevance: This compound further highlights the potential of 2'-C-methyl modified nucleosides as antiviral agents []. Modifications on the 7H-Pyrrolo[2,3-d]pyrimidine core, inspired by this compound, are explored for improved cellular penetration and metabolic stability.

4-amino-7-(2-C-methyl-beta-d-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine

  • Compound Description: This nucleoside analog emerges as a potent and non-cytotoxic inhibitor of HCV RNA replication []. It demonstrates improved enzymatic stability compared to 2'-C-methyladenosine [].
  • Relevance: This compound exemplifies a successful modification on the 7H-Pyrrolo[2,3-d]pyrimidine core, incorporating both the 4-amino and the 2'-C-methyl-beta-d-ribofuranosyl substituents for enhanced potency and stability against enzymatic degradation [].

4-amino-5-fluoro-7-(2-C-methyl-beta-d-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine

  • Compound Description: This fluorinated analog displays potent, non-cytotoxic inhibition of HCV RNA replication, improved enzymatic stability compared to 2'-C-methyladenosine, and significant oral bioavailability in rats [].
  • Relevance: Building upon the previous compound, the addition of a fluorine atom at the 5-position of the 7H-Pyrrolo[2,3-d]pyrimidine core in this compound further improves the pharmacokinetic profile while maintaining potency, highlighting its potential as a clinical candidate for HCV treatment [].

Cadeguomycin (2-amino-3,4-dihydro-4-oxo-7-β-D-ribofuranosyl-7H-pyrrolo[2,3-d]pyrimidine-5- carboxylic acid)

  • Compound Description: Cadeguomycin is a novel nucleoside analog antibiotic with a structure elucidated by 1H NMR and 13C NMR []. It shows a UV spectrum similar to other pyrrolo[2,3-d]pyrimidines [].
  • Relevance: As a naturally occurring nucleoside antibiotic, Cadeguomycin highlights the biological relevance and therapeutic potential of the 7H-Pyrrolo[2,3-d]pyrimidine scaffold []. Its structure, bearing a ribofuranosyl group and a carboxylic acid at positions 7 and 5, respectively, offers insights for further development of analogs.

Ara-Cadeguomycin (2-Amino-3,4-dihydro-4-oxo-7-(β-D-arabinofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic Acid)

  • Compound Description: Ara-Cadeguomycin is synthesized as an analogue of cadeguomycin. It utilizes a D-arabinofuranosyl group instead of D-ribofuranosyl [].
  • Relevance: This compound demonstrates the feasibility of modifying the sugar moiety of nucleosides based on the 7H-Pyrrolo[2,3-d]pyrimidine core for potentially altering its biological activity and therapeutic applications [].

2′-Deoxycadeguomycin

  • Compound Description: A synthetic analog of cadeguomycin where the ribofuranosyl group is replaced with a 2'-deoxyribofuranosyl moiety [].
  • Relevance: This modification highlights the potential for exploring variations in the sugar moiety of 7H-Pyrrolo[2,3-d]pyrimidine nucleosides to influence their biological activity and potential applications [].

4-Hydrazino-7H-pyrrolo[2,3-d]pyrimidines

  • Compound Description: These compounds serve as important intermediates in the synthesis of both 7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines and 7H-pyrrolo[3,2-e][1,2,4]triazolo[4,3-c]pyrimidines [, ].
  • Relevance: The presence of the hydrazine moiety at the 4-position allows for the construction of triazolopyrimidine rings fused to the 7H-Pyrrolo[2,3-d]pyrimidine core, potentially leading to compounds with distinct biological activities [, ].

7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines and 7H-pyrrolo[3,2-e][1,2,4]triazolo[4,3-c]pyrimidines

  • Compound Description: These tricyclic compounds are synthesized by cyclocondensing 4-Hydrazino-7H-pyrrolo[2,3-d]pyrimidines with formic acid or triethyl orthoformate [, ].
  • Relevance: These compounds showcase the diversity achievable through modifications on the 7H-Pyrrolo[2,3-d]pyrimidine scaffold, potentially leading to novel structures with altered physicochemical properties and biological activities [, ].

7H-tetrazolo[1,5-c]pyrrolo[3,2-e]pyrimidines

  • Compound Description: This class of tetrazole-fused 7H-Pyrrolo[2,3-d]pyrimidines can be synthesized from 4-hydrazino-7H-pyrrolo[2,3-d]pyrimidines via diazotization or by reacting with sodium azide []. They can be further converted into 4-amino-7H-pyrrolo[2,3-d]pyrimidines via reductive ring cleavage [, ].
  • Relevance: The introduction of a tetrazole ring fused to the 7H-Pyrrolo[2,3-d]pyrimidine core exemplifies a strategy for modifying physicochemical properties and exploring alternative routes for synthesizing related analogs [, ].

4-amino-7H-pyrrolo[2,3-d]pyrimidines

  • Compound Description: This class of compounds has garnered significant attention as potential therapeutic agents. Notably, 4-amino-7H-pyrrolo[2,3-d]pyrimidine derivatives have been identified as potent and selective inhibitors of the epidermal growth factor receptor (EGFR) protein tyrosine kinase, exhibiting promising anti-cancer properties []. Additionally, 4-amino-7H-pyrrolo[2,3-d]pyrimidine analogs have shown potent activity against Zika virus and dengue virus, highlighting their potential as antiviral agents [].
  • Relevance: The 4-amino substituent appears to be a crucial structural feature for biological activity in several analogs of 7H-Pyrrolo[2,3-d]pyrimidine, including kinase inhibitors and antiviral agents [, ]. The diverse range of activities observed for these derivatives emphasizes the versatility of the 7H-Pyrrolo[2,3-d]pyrimidine scaffold as a starting point for medicinal chemistry efforts.

4-(Phenylamino)-7H-pyrrolo[2,3-d]pyrimidines

  • Compound Description: These compounds represent a novel class of potent EGFR protein tyrosine kinase inhibitors, designed based on a pharmacophore model for ATP-competitive inhibitors []. They exhibit potent inhibitory activity against EGFR with IC50 values in the low nanomolar range and demonstrate high selectivity over other tyrosine kinases and serine/threonine kinases [].
  • Relevance: The introduction of a phenylamino substituent at the 4-position of the 7H-Pyrrolo[2,3-d]pyrimidine core highlights a significant structural modification that imparts potent and selective EGFR inhibitory activity []. This finding suggests that further exploration of aryl amino substituents at this position could lead to the development of novel kinase inhibitors.

2,4-diamino-7H-pyrrolo[2,3-d]pyrimidines

  • Compound Description: This class of compounds, particularly those with a phenyl or benzyl group at the 5-position, were synthesized as potential inhibitors of dihydrofolate reductase (DHFR) from Pneumocystis carinii and Toxoplasma gondii []. While some exhibited greater potency compared to trimethoprim, they lacked species selectivity due to their activity against mammalian DHFR [].

5-Hydroxy-7H-pyrrolo[2,3-d]pyrimidines

  • Compound Description: This class of compounds serves as precursors for the synthesis of tricyclic purine analogs []. They are obtained from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine through a series of reactions, including Vilsmeier-Haack formylation and base-catalyzed hydroxymethylation [].
  • Relevance: The presence of a hydroxy group at the 5-position of the 7H-Pyrrolo[2,3-d]pyrimidine core provides a handle for further structural elaborations, enabling the synthesis of tricyclic purine analogs that may possess unique biological activities [].

7-Desaza-Isosters of 2′-Deoxyxanthosine and 2′-Deoxyspongosine

  • Compound Description: These novel pyrrolo[2,3-d]-pyrimidine deoxynucleosides are prepared from the key intermediate 2,4-dichloro-7-[2-deoxy-3,5-di-O-(p-toluoyl)-β-D-erythro-pentofuranosyl]-7H-pyrrolo[2,3-d]pyrimidine [].
  • Relevance: These compounds highlight the feasibility of utilizing 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine as a versatile building block for the synthesis of a range of deoxynucleoside analogs, potentially expanding the chemical space and biological activities achievable [].

Properties

CAS Number

271-70-5

Product Name

7H-Pyrrolo[2,3-d]pyrimidine

IUPAC Name

7H-pyrrolo[2,3-d]pyrimidine

Molecular Formula

C6H5N3

Molecular Weight

119.12 g/mol

InChI

InChI=1S/C6H5N3/c1-2-8-6-5(1)3-7-4-9-6/h1-4H,(H,7,8,9)

InChI Key

JJTNLWSCFYERCK-UHFFFAOYSA-N

SMILES

C1=CNC2=NC=NC=C21

Synonyms

7-deazapurine

Canonical SMILES

C1=CNC2=NC=NC=C21

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.